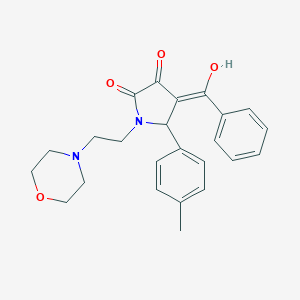![molecular formula C23H24F3N3O4S B417361 3-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B417361.png)
3-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide is a complex organic compound that features a thiazinane ring, a trifluoromethyl group, and a dimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the thiazinane ring, followed by the introduction of the trifluoromethyl group and the dimethoxyphenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may result in a more saturated compound.
Wissenschaftliche Forschungsanwendungen
3-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity, including its effects on enzymes or cellular processes.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The pathways involved can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide shares similarities with other compounds that have a thiazinane ring or a trifluoromethyl group.
- Examples include 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline and N-(2-(3,4-dimethoxyphenyl)ethyl)-2-methyl-6.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C23H24F3N3O4S |
|---|---|
Molekulargewicht |
495.5g/mol |
IUPAC-Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-4-oxo-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C23H24F3N3O4S/c1-27-21(31)19-13-20(30)29(10-9-14-7-8-17(32-2)18(11-14)33-3)22(34-19)28-16-6-4-5-15(12-16)23(24,25)26/h4-8,11-12,19H,9-10,13H2,1-3H3,(H,27,31) |
InChI-Schlüssel |
GGJQBLFJIYNTCO-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1CC(=O)N(C(=NC2=CC=CC(=C2)C(F)(F)F)S1)CCC3=CC(=C(C=C3)OC)OC |
Kanonische SMILES |
CNC(=O)C1CC(=O)N(C(=NC2=CC=CC(=C2)C(F)(F)F)S1)CCC3=CC(=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-bromophenyl)-2-[5-chloro-2-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B417280.png)
![2-[2,4-dichloro(phenylsulfonyl)anilino]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B417281.png)
![N-(sec-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B417283.png)
![N-(sec-butyl)-2-[({2-nitrophenyl}sulfonyl)anilino]acetamide](/img/structure/B417284.png)
![2-[3,5-dichloro(phenylsulfonyl)anilino]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B417285.png)
![2-[({3-nitro-4-methylphenyl}sulfonyl)-4-methoxyanilino]-N-isobutylacetamide](/img/structure/B417289.png)
![2-[2,3-dichloro(phenylsulfonyl)anilino]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B417292.png)
![2-[4-chloro-2-methyl(methylsulfonyl)anilino]-N-(4-iodophenyl)acetamide](/img/structure/B417293.png)
![N-(sec-butyl)-2-[3,4-dimethoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B417294.png)
![N-(2-methoxyethyl)-2-[4-methoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B417295.png)
![2-[5-chloro-2-methoxy(methylsulfonyl)anilino]-N-(4-iodophenyl)acetamide](/img/structure/B417296.png)

![2-[3,4-dichloro(phenylsulfonyl)anilino]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B417299.png)
